Cas no 117086-68-7 (1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
![1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- structure](https://de.kuujia.com/scimg/cas/117086-68-7x500.png)
117086-68-7 structure
Produktname:1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
- 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3...
- 3,3-Dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1- indolinecarboxamide
- 3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
- BRL 46470
- 3,3-DIMETHYL-N-[(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL]-2H-INDOLE-1-CARBOXAMIDE
- 2,3-Dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1H-indole-1-carboxamide
- 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
- Ricasetron
- 3,3-Dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide
- 3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide
- NS00122255
- SCHEMBL21715163
- UNII-R92JB88O88
- SCHEMBL634826
- Ricasetron [INN:BAN]
- DTXSID501028553
- R92JB88O88
- AKOS040749297
- RICASETRON [INN]
- 1H-Indole-1-carboxamide, 2,3-dihydro-3,3-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-
- 117086-68-7
- SCHEMBL20362251
- BRL46470
- 3,3-Dimethyl-N-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indoline-1-carboxamide
- GTPL2302
- Endo-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide
- BRL-46470
- CHEMBL2105377
- BRL46470;BRL-46470;BRL 46470
- Q7322878
- HY-101709
- CS-0021820
-
- Inchi: InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)
- InChI-Schlüssel: ILXWRFDRNAKTDD-UHFFFAOYSA-N
- Lächelt: O=C(N1CC(C)(C)C2=CC=CC=C12)NC1CC2CCC(N2C)C1
Berechnete Eigenschaften
- Genaue Masse: 313.215
- Monoisotopenmasse: 313.215
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 1
- Komplexität: 463
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 35.6A^2
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 478.4°Cat760mmHg
- Flammpunkt: 243.1°C
- Brechungsindex: 1.61
- Löslichkeit: Insuluble (8.5E-3 g/L) (25 ºC),
1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Verwandte Literatur
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
4. Book reviews
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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